molecular formula C17H17N3OS2 B5533065 2-{[5-(dimethylamino)-1,3-benzothiazol-2-yl]thio}-N-phenylacetamide

2-{[5-(dimethylamino)-1,3-benzothiazol-2-yl]thio}-N-phenylacetamide

Cat. No. B5533065
M. Wt: 343.5 g/mol
InChI Key: JEPDUMBKQSWPGT-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds known for their diverse biological activities and applications in medicinal chemistry. While the specific compound is not directly studied, the synthesis and analysis of similar benzothiazole derivatives provide valuable insights into their chemical behavior and potential applications.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves reactions between thione derivatives and chloroacetamide compounds. For instance, Duran and Canbaz (2013) described the synthesis of drug precursors by reacting dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds (Duran & Canbaz, 2013). These methods could be adapted for the synthesis of "2-{[5-(dimethylamino)-1,3-benzothiazol-2-yl]thio}-N-phenylacetamide".

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is confirmed using techniques such as NMR, FTIR, MS, and elemental analysis. The acidity constants (pKa values) of these compounds indicate their protonation behavior, with protonation occurring on the nitrogen atoms in the imidazole and benzothiazole rings, highlighting the electronic characteristics of the molecule (Duran & Canbaz, 2013).

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, depending on their functional groups. For example, their interaction with different reagents can lead to the synthesis of compounds with potential anticancer activities, as demonstrated by Duran and Demirayak (2012) (Duran & Demirayak, 2012). This suggests that "this compound" could also participate in reactions leading to biologically active molecules.

Physical Properties Analysis

The physical properties of benzothiazole derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in drug design. These properties are typically assessed through experimental methods, including spectroscopy and crystallography.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and acidity, are essential for understanding the compound's behavior in biological systems. The pKa values, as determined by UV spectroscopic studies, provide insight into the compound's acid-base behavior, which is critical for its interaction with biological targets (Duran & Canbaz, 2013).

properties

IUPAC Name

2-[[5-(dimethylamino)-1,3-benzothiazol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-20(2)13-8-9-15-14(10-13)19-17(23-15)22-11-16(21)18-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPDUMBKQSWPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)SC(=N2)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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